molecular formula C18H18ClN5O B4579764 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide

Cat. No. B4579764
M. Wt: 355.8 g/mol
InChI Key: QZFPXZFRYDSOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide, commonly known as CTM, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Chlorophenols in Environmental Research

Chlorophenols, a group of chemicals that include chlorinated congeners, have been studied for their role as precursors to dioxins in thermal processes such as municipal solid waste incineration (MSWI). Research has focused on their concentrations, potential pathways for formation, and the correlation with other toxic compounds like dioxins, emphasizing their environmental impact and management (Peng et al., 2016).

Chlorinated Hydrocarbons' Toxicity

The toxicity associated with various chlorinated compounds, including their potential to contaminate with dioxins and cause a range of health issues, has been reviewed. This highlights the critical nature of understanding chemical toxicity for environmental and health safety (Kimbrough, 1972).

Biodegradation of Chlorinated Compounds

The biodegradation of chlorinated compounds, such as chlorophenols, by zero valent iron and bimetal systems offers insights into remediation technologies. These systems can dechlorinate toxic compounds efficiently, suggesting pathways for mitigating environmental pollution (Gunawardana et al., 2011).

Hepatoprotective and Nephroprotective Activities of Flavonoids

Flavonoids, like chrysin, have shown promise in protecting against the toxic effects of various drugs and toxic agents, including chlorinated compounds. This suggests potential therapeutic applications for mitigating the adverse effects of environmental toxins on liver and kidney health (Pingili et al., 2019).

Herbicide Degradation and Microbial Biodegradation

Herbicides based on chlorinated compounds, such as 2,4-D, have been extensively studied for their behavior in agricultural environments and the role of microorganisms in their degradation. This research underscores the importance of understanding and enhancing biodegradation processes to mitigate the environmental impact of agricultural chemicals (Magnoli et al., 2020).

properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-8-12(2)17(13(3)9-11)20-16(25)10-24-22-18(21-23-24)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFPXZFRYDSOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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